Risedronate sodium hemi-pentahydrate is a bisphosphonate compound primarily used in the treatment and prevention of osteoporosis. This compound is a salt derived from risedronic acid, which is known for its ability to inhibit bone resorption, thereby increasing bone mineral density. The chemical formula for risedronate sodium hemi-pentahydrate is .
Risedronate sodium is synthesized from risedronic acid, which itself can be derived through various chemical processes involving phosphorus and organic compounds. The hemi-pentahydrate form is specifically noted for its stability and bioavailability in pharmaceutical formulations.
Risedronate sodium belongs to the class of drugs known as bisphosphonates, which are used to treat conditions related to bone metabolism, including osteoporosis and Paget's disease. It functions by inhibiting osteoclast-mediated bone resorption, thus helping to maintain or increase bone density.
The synthesis of risedronate sodium hemi-pentahydrate involves several steps, primarily focusing on the formation of the sodium salt from risedronic acid. Two notable methods include:
The synthesis typically involves:
The molecular structure of risedronate sodium hemi-pentahydrate features a central carbon atom bonded to a hydroxyl group, a pyridine ring, and two phosphonate groups. This configuration allows it to effectively bind to hydroxyapatite in bone tissue.
Risedronate sodium can undergo various chemical reactions typical of bisphosphonates:
These reactions are significant as they affect the bioavailability and efficacy of the drug in clinical applications.
Risedronate sodium exerts its pharmacological effects by:
Clinical studies have shown that patients treated with risedronate experience significant increases in bone mineral density compared to those receiving placebo treatments .
Relevant analyses indicate that the compound maintains its integrity under various conditions typical for pharmaceutical formulations .
Risedronate sodium hemi-pentahydrate is primarily used in:
In clinical settings, it has been shown to effectively reduce fracture risk among at-risk populations .
Solvent-mediated recrystallization is a critical process for obtaining the thermodynamically stable hemi-pentahydrate form of risedronate sodium (designated Form A). This form contains 2.5 molecules of water per risedronate molecule in its crystal lattice, organized in channel-type structures that contribute to its stability under ambient conditions (298 K, 50% relative humidity) [1]. The crystallization typically employs aqueous-organic solvent mixtures, with precise control over water activity being essential for reproducible hydrate formation.
Optimized protocols utilize mixtures of purified water with alcohols such as ethanol, isopropanol, or n-butanol in specific volume ratios. For instance, a saturated aqueous solution of risedronate sodium is prepared at 50-60°C, followed by the gradual addition of isopropanol (water:isopropanol ratio of 1:2 to 1:3 v/v) under controlled cooling (0.5-1°C/min) to 10-15°C [8]. This slow cooling profile facilitates the nucleation and growth of Form A crystals while suppressing the formation of metastable hydrates (e.g., monohydrate or dihydrate forms) or anhydrous phases. The hemi-pentahydrate crystals obtained through this method exhibit characteristic needle or plate morphologies and demonstrate high phase purity when analyzed by X-ray powder diffraction (XRPD) and thermogravimetric analysis (TGA) [6]. The success of this approach hinges on water molecules facilitating the reorganization of sodium risedronate ions into the stable channel hydrate structure through hydrogen bonding networks involving phosphonate groups and pyridinyl nitrogen atoms [1].
Table 1: Solvent Systems for Recrystallization of Risedronate Sodium Hemi-Pentahydrate
Water:Alcohol Ratio (v/v) | Alcohol Type | Crystallization Temperature (°C) | Resulting Form | Key Characteristics |
---|---|---|---|---|
1:2 to 1:3 | Isopropanol | 10-15 | Form A (Hemi-pentahydrate) | Stable channel hydrate, needle morphology |
1:1 | Ethanol | 15-20 | Mixture (A + H) | Requires seeding for phase purity |
1:4 | n-Butanol | 5-10 | Form A | Slower crystallization, larger crystals |
Anti-solvent precipitation offers a rapid alternative for producing phase-pure hemi-pentahydrate, particularly suitable for industrial-scale manufacturing where control over particle size distribution is critical. This method leverages the reduced solubility of risedronate sodium in non-solvents to induce rapid supersaturation. A concentrated aqueous solution of risedronate sodium (typically 15-25% w/v) is injected into a vigorously agitated anti-solvent (e.g., acetone, methanol, or ethanol) maintained at 0-5°C [8]. The choice of anti-solvent profoundly impacts polymorphic outcome due to differing water-activity suppression capabilities and precipitation kinetics.
Methanol and ethanol generally promote the formation of Form A, whereas acetone tends to yield mixtures containing metastable Form H. This variance occurs because alcohols with higher water miscibility (like methanol) allow partial retention of hydration shells around sodium and phosphonate ions, facilitating the incorporation of water into the crystal lattice. Crucially, the injection rate must be optimized (typically 5-10 mL/min per liter of anti-solvent) to prevent oiling-out or amorphous precipitation. Rapid mixing ensures homogeneous supersaturation, minimizing local concentration gradients that favor kinetic products. Subsequent aging (30-60 minutes) allows crystal maturation and transformation to the stable Form A. Isopropanol as an anti-solvent requires strict temperature control below 10°C; deviations above this threshold risk Form B or anhydrate contamination [8]. The precipitated solid is recovered by filtration and subjected to controlled drying (<40°C, <40% RH) to preserve the hemi-pentahydrate structure without dehydration.
Table 2: Anti-Solvent Performance in Risedronate Sodium Hemi-Pentahydrate Crystallization
Anti-Solvent | Temperature (°C) | Injection Rate (mL/min/L) | Phase Purity (Form A %) | Remarks |
---|---|---|---|---|
Methanol | 0-5 | 5-10 | >99% | High yield, fine particles |
Ethanol | 0-5 | 5-10 | 95-98% | May require seeding |
Acetone | 0-5 | 5-10 | 70-80% (A + H mixture) | Unstable without aging step |
Isopropanol | 5-10 | 2-5 | >98% | Temperature-sensitive |
The hemi-pentahydrate form of risedronate sodium exhibits significant sensitivity to environmental humidity due to its structural water molecules occupying distinct channel sites within the crystal lattice. Thermal and gravimetric analyses reveal that two water molecules are tightly bound within coordination spheres of sodium ions, while the remaining 0.5 water molecules reside in interconnected channels and act as "zeolitic" or removable water [3] [6]. Exposure to relative humidity (RH) below 10% or gentle heating (≥60°C) triggers the loss of this channel water, causing a reversible but structurally consequential lattice adjustment.
This dehydration is not merely a physical desorption process but induces a solid-state transition characterized by reduced crystallite size and compromised crystal integrity. The dehydrated phase retains the hemi-pentahydrate framework (now containing 2 molecules of water) but exhibits distinct XRPD peaks at 8.9° and 26.5° 2θ, altered solid-state NMR chemical shifts for phosphorous nuclei, and endothermic events at 80-100°C in differential scanning calorimetry (DSC) [3]. Critically, the dehydration process follows zero-order kinetics at RH <10%, with complete loss of channel water occurring within hours. Conversely, storage above 40% RH maintains the full hydration shell, preventing lattice distortion. The reversibility of water uptake is incomplete; rehydration of the dehydrated material under high humidity (75% RH) does not fully restore the original XRPD pattern, indicating irreversible damage to long-range crystal order despite mass recovery [3] [9]. This underscores the necessity of controlled humidity conditions (30-50% RH) during packaging and storage to preserve the pharmaceutical and material properties of Form A.
Risedronate sodium exhibits complex polymorphism, with at least nine characterized anhydrous and hydrated forms (A, B, B₁, BB, D, E, F, G, H, J, K, M) [1] [6]. The selective crystallization of the hemi-pentahydrate (Form A) requires careful navigation of kinetic and thermodynamic crystallization pathways. Form A represents the global thermodynamic minimum under ambient conditions, but metastable forms frequently dominate initial crystallization due to lower nucleation energy barriers.
Kinetic pathways favor forms with rapid crystal growth rates, often observed under high supersaturation or rapid cooling. For example, rapid anti-solvent addition with methanol or evaporation at elevated temperatures tends to produce Form H, a metastable hydrate with higher solubility and lower melting point than Form A [6]. Molecular dynamics simulations indicate that Form H nucleation involves less ordered solvent-solute clusters with lower dehydration energy requirements. Conversely, thermodynamic control promotes Form A through slow crystallization (e.g., solvent-mediated transformation), where the system reaches equilibrium by dissolving metastable phases and reprecipitating the stable form. This is evidenced by the spontaneous conversion of Forms B, H, or anhydrate suspensions into Form A when stirred in water/ethanol mixtures for 12-24 hours at 25°C [1] [6].
The presence of additives can modulate these pathways. Carbohydrates like phenyl-β-D-galactopyranoside perturb crystallization kinetics, leading to the unexpected "Form P" polymorph under thermodynamic control (slow evaporation), though true co-crystals were not formed [1]. Process parameters thus dictate polymorphic selectivity:
Understanding the free energy landscape of risedronate hydration states is therefore essential for robust manufacturing. Form A’s stability arises from its optimal balance of strong ion-dipole interactions (Na⁺-H₂O), hydrogen bonds (P=O···H-O-H), and van der Waals contacts within the layered structure, making it 2.1 kJ/mol more stable than Form H at 25°C as quantified by solubility measurements [6].
Table 3: Characteristics of Key Risedronate Sodium Polymorphs
Form | Hydration State | Stability Domain | Key Formation Condition | Distinguishing XRD Peak (2θ) |
---|---|---|---|---|
A (Hemi-pentahydrate) | 2.5 H₂O | Thermodynamic (298K, >40% RH) | Slow evaporation, water/alcohol | 5.6° |
H | ~2 H₂O | Metastable | Rapid anti-solvent addition, low T | 9.8° |
Anhydrate | 0 H₂O | Metastable | Dehydration >100°C or very low RH | 11.2° |
P | Variable | Unknown | Presence of phenyl-β-D-galactopyranoside | 7.3° (new) |
Compounds Mentioned:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: